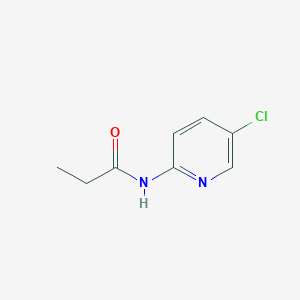

N-(5-chloropyridin-2-yl)propanamide

説明

特性

分子式 |

C8H9ClN2O |

|---|---|

分子量 |

184.62g/mol |

IUPAC名 |

N-(5-chloropyridin-2-yl)propanamide |

InChI |

InChI=1S/C8H9ClN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12) |

InChIキー |

ZOCIXFFHNSOISL-UHFFFAOYSA-N |

SMILES |

CCC(=O)NC1=NC=C(C=C1)Cl |

正規SMILES |

CCC(=O)NC1=NC=C(C=C1)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to N-(5-chloropyridin-2-yl)propanamide (CAS Number: 6304-31-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-chloropyridin-2-yl)propanamide, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data on structurally related molecules to present a thorough profile. The guide covers its synthesis, predicted physicochemical and spectroscopic properties, and potential biological activities, drawing parallels with analogous N-acyl-2-aminopyridine structures. Detailed, field-proven protocols for its synthesis and characterization are provided to facilitate further research and application. This guide is intended to be a valuable resource for researchers and drug development professionals exploring the potential of this and similar chemical entities.

Introduction and Chemical Identity

N-(5-chloropyridin-2-yl)propanamide, with the Chemical Abstracts Service (CAS) registry number 6304-31-0, is a member of the N-acyl-2-aminopyridine class of compounds. The core structure consists of a pyridine ring substituted with a chlorine atom at the 5-position and a propanamide group at the 2-position. The 2-aminopyridine scaffold is a well-recognized "unsung hero" in drug discovery, serving as a versatile building block for a wide array of biologically active molecules.[1] The introduction of a chloro group and a propanamide side chain can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profiles. While specific applications for N-(5-chloropyridin-2-yl)propanamide are not extensively documented in peer-reviewed literature, its structural motifs are present in compounds investigated for a range of therapeutic areas, including oncology and infectious diseases.[2][3][4]

Table 1: Chemical Identity of N-(5-chloropyridin-2-yl)propanamide

| Identifier | Value |

| CAS Number | 6304-31-0 |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol |

| IUPAC Name | N-(5-chloropyridin-2-yl)propanamide |

| Canonical SMILES | CCC(=O)NC1=NC=C(C=C1)Cl |

| InChI Key | Not available in public databases |

Synthesis and Manufacturing

The synthesis of N-(5-chloropyridin-2-yl)propanamide is a two-step process, commencing with the synthesis of the key intermediate, 2-amino-5-chloropyridine, followed by its N-acylation.

Synthesis of 2-Amino-5-chloropyridine

2-Amino-5-chloropyridine is a crucial precursor and can be synthesized from 2-aminopyridine through electrophilic chlorination. Several methods have been reported, with variations in the chlorinating agent and reaction conditions. A common and effective method involves the use of a chlorinating agent in a strongly acidic medium to achieve selective monochlorination at the 5-position, minimizing the formation of the di-chlorinated byproduct.[2][5]

Workflow for the Synthesis of 2-Amino-5-chloropyridine

Caption: Synthesis workflow for 2-amino-5-chloropyridine.

Experimental Protocol: Synthesis of 2-Amino-5-chloropyridine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, add 2-aminopyridine (1 equivalent).

-

Acidification: Carefully add a strongly acidic medium, such as 70% aqueous sulfuric acid, while maintaining the temperature below 25°C with an ice bath.

-

Chlorination: Bubble chlorine gas (1-1.2 equivalents) through the stirred solution. The reaction is exothermic; maintain the temperature between 10-15°C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

N-Acylation to N-(5-chloropyridin-2-yl)propanamide

The final step involves the acylation of 2-amino-5-chloropyridine with a suitable propanoylating agent, such as propanoyl chloride or propanoic anhydride. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the acid byproduct.

Workflow for the Synthesis of N-(5-chloropyridin-2-yl)propanamide

Caption: Synthesis workflow for N-(5-chloropyridin-2-yl)propanamide.

Experimental Protocol: Synthesis of N-(5-chloropyridin-2-yl)propanamide

-

Reaction Setup: Dissolve 2-amino-5-chloropyridine (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1-1.5 equivalents), to the solution and cool to 0°C in an ice bath.

-

Acylation: Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or HPLC.

-

Work-up: Upon completion, quench the reaction with water. If DCM is used as the solvent, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation and Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| Melting Point (°C) | 110-130 | Based on similar N-acyl-2-aminopyridines |

| Boiling Point (°C) | ~330 at 760 mmHg | Computational Prediction |

| LogP (Octanol/Water) | 2.1 ± 0.4 | Computational Prediction |

| Water Solubility | Low | Inferred from LogP and structure[6] |

| pKa (most basic) | 2.5 - 3.5 (pyridinium ion) | Computational Prediction |

Note: These values are predictions and should be confirmed experimentally.

Spectroscopic and Analytical Data (Predicted)

The structural elucidation of N-(5-chloropyridin-2-yl)propanamide would rely on a combination of spectroscopic techniques. The following are the expected spectral characteristics based on its molecular structure.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons and the propanamide side chain.

-

Pyridine Protons: Three signals in the aromatic region (δ 7.0-8.5 ppm). The proton at the 6-position will likely be a doublet, the proton at the 4-position a doublet of doublets, and the proton at the 3-position a doublet.

-

Propanamide Protons: A quartet for the methylene (-CH₂-) group (δ 2.2-2.6 ppm) and a triplet for the methyl (-CH₃) group (δ 1.0-1.3 ppm). The amide proton (-NH-) is expected to appear as a broad singlet (δ 8.0-9.5 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyridine Carbons: Five signals in the range of δ 110-155 ppm.

-

Propanamide Carbons: A signal for the carbonyl carbon (C=O) around δ 170-175 ppm, a signal for the methylene carbon (-CH₂-) around δ 25-35 ppm, and a signal for the methyl carbon (-CH₃) around δ 8-12 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H Stretch: A sharp to moderately broad band around 3250-3350 cm⁻¹.

-

C=O Stretch (Amide I): A strong absorption band around 1670-1690 cm⁻¹.[7]

-

N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.

-

C-N Stretch: A band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry will confirm the molecular weight and provide information on the fragmentation pattern.

-

Molecular Ion (M⁺): An intense peak at m/z 184, with a characteristic isotopic pattern for one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

-

Major Fragments: Fragmentation is likely to occur at the amide bond, leading to fragments corresponding to the propanoyl cation (m/z 57) and the 5-chloro-2-aminopyridine radical cation (m/z 128).

Analytical Workflow

Caption: Analytical workflow for the characterization of N-(5-chloropyridin-2-yl)propanamide.

Potential Biological Activity and Applications

While no specific biological activities have been reported for N-(5-chloropyridin-2-yl)propanamide, the N-acyl-2-aminopyridine scaffold is a privileged structure in medicinal chemistry. Derivatives have been investigated for a wide range of therapeutic targets.

-

Anticancer Activity: Many 2-aminopyridine derivatives have been designed and synthesized as inhibitors of various protein kinases and other enzymes implicated in cancer, such as USP7 inhibitors.[2][4][8] The specific substitutions on the pyridine ring and the acyl chain play a crucial role in determining the potency and selectivity of these inhibitors.

-

Antimicrobial Activity: The 2-aminopyridine moiety is present in several compounds with antibacterial and antifungal properties.[5][9] N-acyl-2-aminopyrimidine derivatives have shown efficacy in inhibiting biofilm formation in pathogenic bacteria like Acinetobacter baumannii.[3]

-

Neurological and Inflammatory Disorders: Substituted aminopyridines and aminopyrimidines have been explored as inhibitors of targets involved in neurodegenerative and inflammatory diseases, such as the Receptor for Advanced Glycation End Products (RAGE).[10]

The propanamide group in N-(5-chloropyridin-2-yl)propanamide can participate in hydrogen bonding interactions with biological targets, and the 5-chloro-substituent can occupy hydrophobic pockets, potentially contributing to binding affinity. Further screening and biological evaluation are necessary to determine the specific therapeutic potential of this compound.

Signaling Pathway Context: Potential as an Enzyme Inhibitor

Caption: Hypothetical mechanism of action as an enzyme inhibitor.

Safety and Handling

Specific toxicity data for N-(5-chloropyridin-2-yl)propanamide is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) of structurally similar compounds.

Conclusion

N-(5-chloropyridin-2-yl)propanamide is a readily synthesizable compound belonging to the medicinally relevant class of N-acyl-2-aminopyridines. While direct experimental data is limited, this guide provides a comprehensive theoretical framework for its synthesis, properties, and potential applications based on established chemical principles and data from analogous structures. The detailed protocols and predicted data herein are intended to serve as a valuable starting point for researchers interested in exploring the chemical and biological space of this and related compounds. Further experimental investigation is warranted to fully characterize this molecule and unlock its potential in drug discovery and materials science.

References

-

Ahmed, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3465. [Link]

-

An, T., et al. (2022). Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. Bioorganic Chemistry, 129, 106128. [Link]

-

Han, Y. T., et al. (2012). Ligand-based design, synthesis, and biological evaluation of 2-aminopyrimidines, a novel series of receptor for advanced glycation end products (RAGE) inhibitors. Journal of Medicinal Chemistry, 55(21), 9120-9135. [Link]

- Olin Corporation. (1976). Process for preparing 2-amino-5-chloropyridine.

- Olin Mathieson Chemical Corporation. (1976). Process for preparing 2-amino-5-chloropyridine.

-

Yang, Y., et al. (2022). Synthesis and antibiofilm evaluation of N-acyl-2-aminopyrimidine derivatives against Acinetobacter baumannii. Bioorganic & Medicinal Chemistry, 76, 117095. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

-

Jadhav, G., & Shaikh, M. (2022). 2-Aminopyridine – an unsung hero in drug discovery. Chemical Communications, 58(88), 12291-12309. [Link]

-

Li, H., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048. [Link]

-

Rudrapal, M., & Egbuna, C. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1386567. [Link]

-

Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]

Sources

- 1. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antibiofilm evaluation of N-acyl-2-aminopyrimidine derivatives against Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. asianpubs.org [asianpubs.org]

- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 7. docbrown.info [docbrown.info]

- 8. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Ligand-based design, synthesis, and biological evaluation of 2-aminopyrimidines, a novel series of receptor for advanced glycation end products (RAGE) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 5-Chloro-2-propionamidopyridine

[1][2]

Executive Summary

5-Chloro-2-propionamidopyridine (Systematic name: N-(5-chloropyridin-2-yl)propionamide) is a critical heterocyclic intermediate used primarily in the synthesis of Factor Xa inhibitors and other pyridine-based pharmaceutical agents.[1][2] Structurally, it consists of a 2-amino-5-chloropyridine scaffold acylated with a propionyl group.[1][2] This molecule serves as both a stable precursor for complex drug assembly and a probe for establishing Structure-Activity Relationships (SAR) in medicinal chemistry, particularly for optimizing the S1 and S4 binding pockets of coagulation proteases.

This guide details the physicochemical properties, validated synthetic protocols, and reactivity profiles of this compound, designed for researchers in drug discovery and process chemistry.

Structural Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identification

| Property | Detail |

| Systematic Name | N-(5-chloropyridin-2-yl)propanamide |

| Common Synonyms | 5-chloro-2-propionamidopyridine; 2-Propionamido-5-chloropyridine |

| Parent Scaffold CAS | 1072-98-6 (2-Amino-5-chloropyridine) |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| SMILES | CCC(=O)Nc1ccc(Cl)cn1 |

Calculated & Observed Properties[2]

-

Physical State: Crystalline solid (Off-white to pale yellow).[1][2]

-

Melting Point: Typically 118–122 °C (Dependent on purity/polymorph).[1][2]

-

Solubility:

-

High: DMSO, DMF, Dichloromethane, Ethyl Acetate.

-

Moderate: Ethanol, Methanol.

-

Low: Water, Hexanes.

-

-

Acidity (pKa): The amide N-H is weakly acidic (pKa ~14-15).[1][2] The pyridine nitrogen is weakly basic (pKa < 3) due to the electron-withdrawing chlorine at C5 and the acyl group at N2.[1][2]

Synthetic Pathways & Optimization

The synthesis of 5-chloro-2-propionamidopyridine is a classic nucleophilic acyl substitution.[1][2] The reaction kinetics are governed by the reduced nucleophilicity of the 2-aminopyridine nitrogen, caused by the electron-withdrawing chlorine atom at position 5.

Reaction Scheme Logic (Graphviz)[1]

Caption: Acylation pathway showing the conversion of the electron-deficient amine to the amide.

Validated Experimental Protocol

Objective: Synthesis of N-(5-chloropyridin-2-yl)propionamide on a 10 mmol scale.

Reagents:

-

2-Amino-5-chloropyridine (1.29 g, 10.0 mmol)[1]

-

Propionyl chloride (1.02 g, 11.0 mmol) [Alternative: Propionic anhydride][1]

-

Triethylamine (Et₃N) (1.52 g, 15.0 mmol)[1]

-

Dichloromethane (DCM) (anhydrous, 20 mL)[1]

Procedure:

-

Dissolution: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-5-chloropyridine in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (1.5 eq) and cool the solution to 0 °C using an ice bath.

-

Acylation: Dropwise add Propionyl chloride (1.1 eq) over 10 minutes. The reaction is exothermic; maintain temperature < 5 °C.[2]

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1][2]

-

Quench & Workup: Quench with saturated NaHCO₃ solution (20 mL). Separate phases. Extract aqueous layer with DCM (2 x 10 mL).[1][2]

-

Purification: Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water or Hexane/EtOAc to yield the pure product.[2]

Self-Validating Checkpoint:

Chemical Reactivity & Functionalization[1][2][7][8]

This molecule possesses two distinct "handles" for further chemical modification, making it a versatile scaffold.

The C5-Chlorine Handle (Cross-Coupling)

The chlorine atom at the 5-position is activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring.[1][2]

-

Reactivity Trend: 2-Chloropyridine > 4-Chloropyridine > 5-Chloropyridine (least reactive to S_NAr, but active for Pd-catalysis).[1][2]

-

Application: Introduction of aryl or heteroaryl groups to extend the scaffold (e.g., biaryl formation in drug synthesis).

The Amide Linkage (Directing Group)

The propionamide group can act as a directing group for C-H activation at the C3 position of the pyridine ring, although the C3 position is sterically crowded.

-

Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed back to the amine using 6N HCl (reflux) or NaOH (reflux).[1]

Reactivity Logic Map (Graphviz)[1]

Caption: Functionalization map showing the divergence points for library synthesis.

Pharmaceutical Applications: Factor Xa Inhibitors[1][2][4]

The 5-chloropyridin-2-yl-amino motif is a "privileged structure" in medicinal chemistry, specifically in the design of oral anticoagulants targeting Factor Xa.[1][2]

Mechanistic Role

In drugs like Edoxaban and Betrixaban , the chloropyridine moiety serves two functions:

-

S1 Pocket Binding: The pyridine nitrogen and the chlorine atom occupy the S1 specificity pocket of the Factor Xa enzyme, engaging in critical hydrophobic and electrostatic interactions.

-

Metabolic Stability: The chlorine atom blocks the metabolically vulnerable C5 position, preventing rapid oxidative clearance by CYP450 enzymes.

Structural Context[1]

-

Betrixaban: Contains the N-(5-chloropyridin-2-yl) amide linkage directly.[1][2]

-

Edoxaban: Utilizes a similar 5-chloropyridin-2-yl amine connected to an oxalate linker.[1][2]

-

Research Utility: 5-Chloro-2-propionamidopyridine is often used as a truncated model compound to study the electronic effects of the 5-Cl substituent on the amide bond rotational barrier and pKa, which influences oral bioavailability.[1][2]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).

-

Handling: Use in a fume hood.[2] Wear nitrile gloves and safety glasses.[2]

-

Storage: Store in a cool, dry place. Stable at room temperature for >2 years if protected from moisture.[2]

References

-

Synthesis of 2-Amino-5-chloropyridine Precursor

-

Factor Xa Inhibitor Chemistry (Betrixaban)

-

Edoxaban Intermediate Synthesis

-

General Reactivity of Chloropyridines

Sources

- 1. BindingDB BDBM88805 MLS002179739::N-(5-chloranylpyridin-2-yl)-2-[(5,6-dimethyl-4-oxidanylidene-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide::N-(5-chloro-2-pyridinyl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylthio]propanamide::N-(5-chloro-2-pyridyl)-2-[(4-keto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-yl)methylthio]propionamide::N-(5-chloropyridin-2-yl)-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanamide::SMR001268769::cid_25162023 [w.bindingdb.org]

- 2. 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3 [sigmaaldrich.com]

- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tdcommons.org [tdcommons.org]

- 5. Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]

- 6. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

Introduction: The Strategic Importance of a Privileged Scaffold

An In-depth Technical Guide to 5-chloropyridin-2-yl Amine Amide Derivatives: Synthesis, SAR, and Therapeutic Potential

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of FDA-approved drugs and clinical candidates, earning them the designation of "privileged scaffolds."[1] The pyridine ring, a nitrogen-bearing heterocycle, is a quintessential example of such a scaffold, renowned for its ability to engage with a wide array of biological targets.[1][2] When this versatile ring is functionalized with an amide linkage—a cornerstone of biological molecular recognition—and a strategically placed chlorine atom, the resulting 5-chloropyridin-2-yl amine amide core emerges as a powerful platform for drug discovery.

This guide provides a comprehensive technical overview of this important class of compounds. We will dissect the synthetic rationale, explore the nuances of their structure-activity relationships (SAR), and highlight key therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative moves beyond simple protocols to explain the underlying chemical principles that govern the design and application of these derivatives.

The Core Building Block: 2-Amino-5-chloropyridine

The journey to any derivative begins with its foundational precursor. In this case, that is 2-amino-5-chloropyridine (IUPAC Name: 5-chloropyridin-2-amine).[3] This off-white crystalline solid serves as the primary amine for the crucial amide bond formation.[4] Its chemical architecture is noteworthy: the amino group at the 2-position is activated for nucleophilic attack, while the chlorine atom at the 5-position provides a key site for further modification and influences the electronic properties of the entire ring system.

The synthesis of this building block is well-established. A common laboratory and industrial-scale approach involves the selective chlorination of 2-aminopyridine. To achieve regioselectivity and prevent over-chlorination (which would yield 2-amino-3,5-dichloropyridine), the reaction is typically performed in a strongly acidic medium, which modulates the reactivity of the pyridine ring.[5] An alternative route involves the electrochemical reduction of 5-chloro-2-nitropyridine, a method that can achieve high yields of over 80%.[4]

Synthesis of Amide Derivatives: The Amide Bond Formation

The conversion of the 2-amino-5-chloropyridine core into its corresponding amide derivatives is most commonly achieved through acylation with an acid chloride. This classic transformation, a variant of the Schotten-Baumann reaction, is a robust and high-yielding method for creating the amide linkage.[6] The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the aminopyridine attacks the electrophilic carbonyl carbon of the acid chloride.

The choice of base is critical for driving the reaction to completion by neutralizing the HCl byproduct. A non-nucleophilic organic base like triethylamine (TEA) or a milder inorganic base such as sodium bicarbonate can be employed. The general workflow for this synthesis is depicted below.

Protocol 1: General Synthesis of N-(5-chloropyridin-2-yl)benzamide

This protocol describes a representative synthesis using benzoyl chloride. It is a self-validating system, concluding with purification and characterization steps essential for confirming product identity and purity.

Materials:

-

2-Amino-5-chloropyridine (1.0 equiv)

-

Benzoyl chloride (1.05 equiv)

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (optional but recommended)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask, add 2-amino-5-chloropyridine (e.g., 1.28 g, 10 mmol). Dissolve it in anhydrous DCM (50 mL) and add TEA (e.g., 2.1 mL, 15 mmol). Cool the flask to 0 °C in an ice bath.

-

Acyl Chloride Addition: While stirring, add benzoyl chloride (e.g., 1.22 mL, 10.5 mmol) dropwise to the solution over 10-15 minutes. A precipitate (triethylamine hydrochloride) will likely form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine spot is consumed.

-

Work-up: Quench the reaction by slowly adding 30 mL of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(5-chloropyridin-2-yl)benzamide.[6][7]

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[8][9]

Structure-Activity Relationships (SAR) and Pharmacophore Modeling

The biological activity of these derivatives can be finely tuned by modifying three primary regions of the molecule: the pyridine ring, the amide linker, and the second aromatic/aliphatic group (R-group from the acid chloride).[1] Understanding these relationships is key to rational drug design.

A pharmacophore model for this class of compounds typically includes several key features essential for target binding.[1] These features are not the molecule itself, but rather an abstract representation of the steric and electronic properties necessary for interaction with a biological target.

Key SAR Insights:

| Modification Site | Change | Rationale & Typical Effect | Citation |

| Pyridine Ring | Altering substituents | The chlorine at position 5 enhances lipophilicity and can form halogen bonds. Adding other groups modulates electronics and steric profile. | [1] |

| Amide Linker | N-methylation | Removes the hydrogen bond donor capability, which can be used to probe the necessity of this interaction for receptor binding. | [10] |

| Amide Linker | Inverting amide (acylamino-pyridine) | Changes the vector and geometry of the H-bond donor and acceptor groups, significantly impacting binding affinity. | [11] |

| R-Group | Varying aromatic/aliphatic groups | Explores hydrophobic pockets in the target binding site. Adding polar groups can improve solubility and introduce new H-bonding interactions. | [1][10] |

Biological Applications and Therapeutic Targets

The 5-chloropyridin-2-yl amine amide scaffold is a component of numerous compounds with diverse biological activities, ranging from anti-inflammatory to anticancer and antimicrobial effects.[2][12][13]

IKK-2 Inhibition and Anti-Inflammatory Activity

A notable application of this scaffold is in the development of inhibitors for I-kappa B kinase (IKK-2). IKK-2 is a critical enzyme in the NF-κB signaling pathway, which plays a central role in inflammation. Dysregulation of this pathway is implicated in diseases like rheumatoid arthritis. A series of 2-amino-5-chloropyridine-4-carboxamides were identified as potent and cell-active inhibitors of IKK-2, demonstrating the therapeutic potential of this chemical class as anti-inflammatory agents.[13]

Antimicrobial and Antiproliferative Potential

Derivatives incorporating this core have demonstrated a wide spectrum of biological activities. For example, certain thiourea derivatives have shown promising anticancer activity against breast cancer cell lines (MCF-7) and antioxidant properties.[12] Other variations, such as those linked to a 1,2,4-oxadiazole moiety, have exhibited good fungicidal and larvicidal activities.[8] The inherent biological activity of the pyridine core itself contributes to this broad applicability, with pyridine derivatives being investigated for everything from antituberculosis to antiviral effects.[2][14]

Conclusion and Future Directions

The 5-chloropyridin-2-yl amine amide framework represents a robust and highly adaptable platform for modern drug discovery. Its synthetic tractability, combined with the rich potential for SAR exploration, ensures its continued relevance. The core's ability to form key hydrogen bonds and engage in hydrophobic interactions makes it suitable for targeting a wide range of enzymes and receptors.

Future research will likely focus on leveraging computational methods, such as molecular docking and dynamics simulations, to refine the design of next-generation derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.[15] As our understanding of complex disease pathways grows, the strategic deployment of privileged scaffolds like this one will remain a cornerstone of developing novel and effective therapeutics.

References

-

Academia.edu. N -((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its Co(II), Ni(II) and Cu(II) complexes: Synthesis, characterization, DFT computations, thermal decomposition, antioxidant and antitumor activity. Available from: [Link]

-

SciELO. A simple synthesis of aminopyridines: use of amides as amine source. Available from: [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

-

PubMed. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship. Available from: [Link]

-

International Journal of Pharmaceutical Erudition. Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

-

Resonance – Journal of Science Education. Synthesis and analysis of amides. Available from: [Link]

- Google Patents. Process for preparing 2-amino-5-chloropyridine.

-

PubChem. 2-Amino-5-chloropyridine. Available from: [Link]

-

Semantic Scholar. Synthesis of some Amide derivatives and their Biological activity. Available from: [Link]

-

Molecules. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

-

MDPI. Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors. Available from: [Link]

-

ResearchGate. A simple synthesis of aminopyridines: use of amides as amine source. Available from: [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

-

ACS Omega. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. Available from: [Link]

-

PubMed. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Available from: [Link]

-

PubMed. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Available from: [Link]

-

International Journal of Research and Scientific Innovation. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

-

Drug Design Org. Structure Activity Relationships. Available from: [Link]

-

Molecules. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Available from: [Link]

Sources

- 1. N-(5-chloropyridin-2-yl)-4-ethylbenzamide | 328119-41-1 | Benchchem [benchchem.com]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 5. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]

- 6. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 7. sphinxsai.com [sphinxsai.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (PDF) N -((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its Co(II), Ni(II) and Cu(II) complexes: Synthesis, characterization, DFT computations, thermal decomposition, antioxidant and antitumor activity [academia.edu]

- 13. Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

A Technical Guide to N-(5-chloropyridin-2-yl)propanamide Solubility in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DMSO in Preclinical Research

In the landscape of drug discovery and development, dimethyl sulfoxide (DMSO) stands as a uniquely powerful and near-universal solvent.[1][2][3] Its ability to dissolve a vast spectrum of both polar and nonpolar compounds makes it an indispensable tool for creating high-concentration stock solutions for chemical libraries and high-throughput screening (HTS) campaigns.[1][2] Understanding the solubility of a test compound, such as N-(5-chloropyridin-2-yl)propanamide, in DMSO is not a trivial preliminary step; it is a foundational data point that dictates the design, accuracy, and reproducibility of subsequent in vitro and in vivo assays.[4][5]

This guide provides a comprehensive technical overview of the solubility of N-(5-chloropyridin-2-yl)propanamide in DMSO. It will cover the physicochemical properties of the compound that influence solubility, present a detailed, field-proven protocol for accurately determining its solubility, and discuss the critical distinction between kinetic and thermodynamic solubility to ensure data integrity in research applications.

Physicochemical Properties of N-(5-chloropyridin-2-yl)propanamide

While specific experimental data for N-(5-chloropyridin-2-yl)propanamide is not extensively published in public databases, we can infer its likely properties based on its constituent chemical moieties. The structure features a chloropyridine ring, which is polar, and a propanamide group, which can participate in hydrogen bonding. These characteristics suggest a favorable interaction with polar aprotic solvents like DMSO.

Table 1: Predicted Physicochemical Properties of N-(5-chloropyridin-2-yl)propanamide and Related Structures

| Property | Value (Predicted/Reference) | Significance for DMSO Solubility |

| Molecular Formula | C8H9ClN2O | Indicates the elemental composition. |

| Molecular Weight | 184.63 g/mol | Affects the mass-to-volume relationship in solution. |

| XlogP (Predicted) | ~1.5 - 2.5 | A moderate value suggests a balance of hydrophobicity and hydrophilicity, often amenable to dissolution in DMSO. |

| H-Bond Donors | 1 | The amide (-NH) group can donate a hydrogen bond to the sulfoxide oxygen of DMSO. |

| H-Bond Acceptors | 2 | The pyridine nitrogen and carbonyl oxygen can accept hydrogen bonds. |

Note: Predicted values are derived from computational models for the parent structure and analysis of similar compounds.[6][7][8][9]

The molecular structure, with its capacity for hydrogen bonding and its overall polarity, strongly suggests that N-(5-chloropyridin-2-yl)propanamide should be readily soluble in DMSO. The sulfoxide group in DMSO is a potent hydrogen bond acceptor, which can effectively solvate the amide proton of the compound, while the polar nature of the rest of the molecule interacts favorably with the polar environment of the solvent.

Determining Thermodynamic Solubility in DMSO: A Step-by-Step Protocol

For most applications in drug discovery, especially when preparing stable, long-term stock solutions, determining the thermodynamic solubility is crucial. This value represents the true equilibrium concentration of a solute in a solvent at a given temperature and can differ significantly from kinetic solubility, which is often a measure of how quickly a compound precipitates from a supersaturated solution.[10][11] Kinetic assays are useful for high-throughput screening but can overestimate the stable solubility limit.[4][10]

The following protocol details the "gold standard" shake-flask method for determining the thermodynamic solubility of N-(5-chloropyridin-2-yl)propanamide in DMSO.[4][5]

Experimental Protocol: Equilibrium Shake-Flask Method

Objective: To determine the maximum, stable concentration of N-(5-chloropyridin-2-yl)propanamide in anhydrous DMSO at a controlled temperature (e.g., 25°C).

Materials:

-

N-(5-chloropyridin-2-yl)propanamide (solid powder)

-

Anhydrous DMSO (≥99.9%)

-

Calibrated analytical balance

-

2 mL microcentrifuge tubes or glass vials

-

Vortex mixer

-

Thermostatic shaker/incubator

-

High-speed microcentrifuge

-

Calibrated micropipettes

-

Appropriate analytical instrument (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and appropriate solvent (e.g., acetonitrile, methanol) for dilution

Procedure:

-

Preparation of a Slurry:

-

Accurately weigh approximately 5-10 mg of N-(5-chloropyridin-2-yl)propanamide into a microcentrifuge tube. The key is to add an excess of the solid.

-

Add a precise volume of anhydrous DMSO (e.g., 500 µL). This will create a slurry, ensuring that the solvent becomes saturated with an excess of undissolved solid remaining.[12]

-

-

Equilibration:

-

Securely cap the tube.

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Agitate the slurry for a minimum of 24 hours.[4][12] This extended period is critical to ensure the system reaches thermodynamic equilibrium. For compounds with slow dissolution kinetics or potential polymorphic transitions, a 48-72 hour period may be necessary.[13]

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid is still present at the bottom of the tube. If all the solid has dissolved, the solution was not saturated; the experiment must be repeated with a higher mass of the compound.

-

Centrifuge the tube at high speed (e.g., 14,000 rpm for 10-15 minutes) to pellet the undissolved solid.[12] This step creates a clear, saturated supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a known, small volume (e.g., 20-50 µL) of the clear supernatant without disturbing the solid pellet.[12]

-

Perform a large, accurate serial dilution of the supernatant into a suitable solvent (e.g., acetonitrile or methanol) in which the compound is highly soluble. This brings the concentration into the linear range of the analytical detector.

-

Quantify the concentration of N-(5-chloropyridin-2-yl)propanamide in the diluted sample using a validated HPLC-UV or LC-MS method against a standard curve of known concentrations.[4][10]

-

-

Calculation:

-

Calculate the original concentration in the DMSO supernatant by multiplying the measured concentration by the dilution factor.

-

The result is the thermodynamic solubility, typically expressed in mg/mL or mM.

-

Protocol Validation and Best Practices

-

Solvent Purity: Always use anhydrous DMSO. Water content can significantly alter the solvation properties of DMSO and impact solubility.[1]

-

Temperature Control: Solubility is temperature-dependent. Maintain a constant and recorded temperature throughout the equilibration phase.

-

Confirmation of Equilibrium: To be rigorous, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases.[11]

-

Vehicle Control: When using these stock solutions in cellular assays, ensure the final concentration of DMSO is low (typically <0.5% v/v) and consistent across all treatments, including a vehicle-only control, to minimize solvent-induced artifacts.[12][14]

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

References

-

Dimethyl sulfoxide - Wikipedia. Wikipedia. Available at: [Link]

-

Aqueous Solubility Assays. Creative Bioarray. Available at: [Link]

-

Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

-

Kinetic versus thermodynamic solubility temptations and risks. Ovid. Available at: [Link]

-

DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available at: [Link]

-

Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. Available at: [Link]

-

The effect of dmso on the absorption and metabolism screening of drug discovery process. Available at: [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

Another aspect in use of DMSO in medicinal chemistry. Atlas of Science. Available at: [Link]

-

Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PMC. Available at: [Link]

-

Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Available at: [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

-

N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl) - PubChem. PubChem. Available at: [Link]

-

N-(5-chloropyridin-2-yl)-1,1,1-trifluoro-N-trifluoromethanesulfonylmethanesulfonamide | C7H3ClF6N2O4S2 - PubChem. PubChem. Available at: [Link]

-

2-chloro-n-(5-chloropyridin-2-yl)propanamide (C8H8Cl2N2O) - PubChemLite. PubChemLite. Available at: [Link]

-

N-(5-Chloro-pyridin-2-yl)-5-isopropyl-2-methoxy-benzenesulfonamide - PubChem. PubChem. Available at: [Link]

Sources

- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 3. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. PubChemLite - 2-chloro-n-(5-chloropyridin-2-yl)propanamide (C8H8Cl2N2O) [pubchemlite.lcsb.uni.lu]

- 7. N-(5-Chloro-pyridin-2-yl)-5-isopropyl-2-methoxy-benzenesulfonamide | C15H17ClN2O3S | CID 648225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. 2-Amino-N-(5-chloropyridin-2-yl)-5-methoxybenzamide | 280773-17-3 [sigmaaldrich.com]

- 10. ovid.com [ovid.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

Methodological & Application

Application Note & Protocol: Synthesis of N-(5-chloropyridin-2-yl)propanamide from 2-amino-5-chloropyridine

Abstract

This document provides a detailed, reliable, and scalable protocol for the synthesis of N-(5-chloropyridin-2-yl)propanamide, a key intermediate in pharmaceutical and agrochemical research. The synthesis involves the acylation of 2-amino-5-chloropyridine with propionyl chloride in the presence of a suitable base. This application note offers in-depth technical guidance, explains the rationale behind the selection of reagents and reaction conditions, and provides troubleshooting advice to ensure a high-yield, high-purity synthesis.

Introduction

N-(5-chloropyridin-2-yl)propanamide is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and pesticides. The presence of the 5-chloropyridine moiety is a common feature in many biologically active compounds. This protocol details a robust method for the N-acylation of 2-amino-5-chloropyridine, a critical step in the elaboration of more complex molecular architectures.

The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-amino-5-chloropyridine attacks the electrophilic carbonyl of propionyl chloride. The choice of a non-nucleophilic base is crucial to neutralize the hydrochloric acid byproduct, thus preventing the deactivation of the starting amine.

Mechanistic Rationale and Key Experimental Choices

The core of this synthesis is the nucleophilic attack of the exocyclic amino group of 2-amino-5-chloropyridine on the carbonyl carbon of propionyl chloride. This is followed by the elimination of a chloride ion to form the stable amide product.

Diagram of the Reaction Mechanism:

Caption: Mechanism of N-acylation of 2-amino-5-chloropyridine.

Rationale for Experimental Choices:

-

Acylating Agent: Propionyl chloride is a highly reactive and efficient acylating agent, ensuring a rapid and complete reaction at low temperatures.

-

Base: Triethylamine (TEA) is a commonly used organic base that effectively scavenges the HCl generated during the reaction.[1][2] This prevents the protonation of the starting amine, which would render it unreactive.

-

Solvent: Anhydrous dichloromethane (DCM) is an excellent solvent for this reaction as it is inert, aprotic, and readily dissolves both the starting materials and the intermediate species.[3][4]

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Purity |

| 2-Amino-5-chloropyridine | ReagentPlus® | ≥98% |

| Propionyl chloride | ReagentPlus® | ≥99% |

| Triethylamine (TEA) | Anhydrous | ≥99.5% |

| Dichloromethane (DCM) | Anhydrous | ≥99.8% |

| Saturated Sodium Bicarbonate | ACS Reagent | - |

| Anhydrous Sodium Sulfate | ACS Reagent | - |

| Diethyl Ether | ACS Reagent | - |

| Hexanes | ACS Reagent | - |

Equipment:

-

Three-neck round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Thermometer

-

Nitrogen inlet/outlet

-

Ice-water bath

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Step-by-Step Synthesis Procedure

Diagram of the Experimental Workflow:

Caption: A streamlined workflow for the synthesis of N-(5-chloropyridin-2-yl)propanamide.

Detailed Steps:

-

In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-chloropyridine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution.

-

Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Slowly add propionyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a mixture of diethyl ether and hexanes to yield N-(5-chloropyridin-2-yl)propanamide as a solid.

Safety and Hazard Information

All manipulations should be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

| Reagent | Hazards |

| 2-Amino-5-chloropyridine | Harmful if swallowed.[5][6][7] |

| Propionyl chloride | Highly flammable liquid and vapor.[8] Harmful if swallowed. Causes severe skin burns and eye damage.[9] Reacts violently with water. |

| Triethylamine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. |

| Dichloromethane | Suspected of causing cancer. Causes skin and eye irritation. |

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low or No Product Yield | - Incomplete reaction. - Moisture in the reaction. - Loss during workup. | - Confirm reaction completion with TLC. - Ensure all glassware is dry and solvents are anhydrous. - Perform extractions carefully to avoid loss of product in the aqueous layer. |

| Impure Product | - Unreacted starting material. - Formation of di-acylated byproduct. | - Ensure accurate stoichiometry. - Slow, controlled addition of propionyl chloride at low temperature. - Optimize recrystallization solvent system. |

| Exothermic Reaction | - Propionyl chloride added too quickly. | - Add the acylating agent dropwise and maintain the internal temperature below 5 °C. |

Characterization of N-(5-chloropyridin-2-yl)propanamide

The final product should be characterized to confirm its identity and purity.

| Analysis | Expected Outcome |

| Appearance | White to off-white crystalline solid. |

| Melting Point | Compare with literature values. |

| ¹H NMR | Resonances corresponding to the pyridine ring protons and the ethyl group of the propanamide moiety. The integration and splitting patterns should be consistent with the structure. |

| ¹³C NMR | Peaks corresponding to all eight unique carbon atoms in the molecule. The amide carbonyl carbon should appear in the characteristic downfield region (around 170 ppm). |

| FT-IR (ATR) | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1680 cm⁻¹), and C-Cl stretch. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the product. The isotopic pattern for the chlorine atom should be observable. |

References

- Vertex AI Search. (n.d.). Triethylamine. Retrieved February 21, 2026.

- Material Safety Data Sheet Propionyl Chloride. (2022, February 23). Fisher Scientific.

- Propionyl Chloride - Material Safety Data Sheet (MSDS). (2026, January 20). CDH.

- CAT 813 - 2-Amino-5-chloropyridine - SAFETY DATA SHEET. (2023, June 2). Santa Cruz Biotechnology.

- Material Safety Data Sheet - 2-Amino-5-Chloropyridine, 98%. (2005, October 3). Cole-Parmer.

- Triethylamine (CAS 121-44-8). (n.d.).

- 2-Amino-5-chloropyridine - Safety Data Sheet. (2026, January 17). ChemicalBook.

- PROPIONYL CHLORIDE CAS NO 79-03-8 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Wikipedia. (n.d.). Triethylamine. Retrieved February 21, 2026.

- Stack Exchange. (2016, February 7).

- Pearson+. (2024, July 14). One mole of acetyl chloride is added to a liter of triethylamine,...

- ECHEMI. (n.d.).

- SAFETY DATA SHEET - Propionyl chloride. (n.d.). Merck.

- 2-Amino-5-chloropyridine SDS, 1072-98-6 Safety D

- SAFETY DATA SHEET - Propionyl chloride. (2025, August 9). Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Amino-5-chloropyridine. (2025, December 18). Fisher Scientific.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. Triethylamine - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. echemi.com [echemi.com]

- 5. pharmacopoeia.com [pharmacopoeia.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. merckmillipore.com [merckmillipore.com]

Application Note & Protocol: Synthesis of N-(5-chloropyridin-2-yl)propanamide via Propionylation

Abstract

This document provides a comprehensive guide for the N-propionylation of 2-amino-5-chloropyridine, a critical transformation for synthesizing key intermediates in pharmaceutical and agrochemical research. We present a detailed, step-by-step protocol utilizing propionyl chloride as the acylating agent in the presence of a base. The narrative emphasizes the underlying chemical principles, safety protocols, and process optimization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-validated methodology for the synthesis of N-(5-chloropyridin-2-yl)propanamide.

Introduction and Scientific Background

N-acylated 2-aminopyridines are a privileged scaffold in medicinal chemistry, forming the core structure of numerous bioactive molecules.[1] The acylation of the exocyclic amino group modulates the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[2] The starting material, 2-amino-5-chloropyridine, is a versatile building block used in the synthesis of drugs like the Factor Xa inhibitor Betrixaban.[3][4]

The propionylation reaction detailed herein proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 2-amino-5-chloropyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. While the pyridine ring nitrogen is also a potential nucleophilic site, acylation occurs preferentially on the more nucleophilic exocyclic amino group.[5] The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The propionylation of 2-amino-5-chloropyridine follows a well-established nucleophilic acyl substitution pathway.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the exocyclic amino group attacks the electrophilic carbonyl carbon of propionyl chloride.

-

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, which is a good leaving group.

-

Deprotonation: The resulting protonated amide is deprotonated by a base (e.g., pyridine) to yield the final N-(5-chloropyridin-2-yl)propanamide product and the hydrochloride salt of the base.

Caption: Reaction mechanism for the propionylation of 2-amino-5-chloropyridine.

Materials, Reagents, and Safety

Reagents and Materials

| Reagent/Material | Grade | Supplier | CAS No. | Notes |

| 2-Amino-5-chloropyridine | ≥98% | Sigma-Aldrich | 1072-98-6 | Starting material. |

| Propionyl Chloride | ≥99% | Sigma-Aldrich | 79-03-8 | Acylating agent. Handle in a fume hood. |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 | Base and solvent. Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | 75-09-2 | Reaction solvent. |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | 144-55-8 | Aqueous solution for work-up. |

| Brine (Saturated NaCl) | ACS Reagent | Fisher Scientific | 7647-14-5 | Aqueous solution for work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Fisher Scientific | 7487-88-9 | Drying agent. |

Equipment

-

Round-bottom flask with magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Schlenk line or nitrogen/argon balloon setup

-

Ice-water bath

-

Magnetic stir plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations should be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

| Chemical | Key Hazards | Handling Precautions |

| Propionyl Chloride | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water, releasing toxic HCl gas.[6][7][8] | Use in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[7] Ground all equipment to prevent static discharge.[6] Wear chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a flame-retardant lab coat. Ensure an emergency shower and eyewash station are accessible.[7] |

| Pyridine | Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin. Causes skin and eye irritation.[9][10] | Use in a well-ventilated fume hood. Avoid breathing vapors.[9] Wear appropriate PPE. Store in a cool, dry, well-ventilated area away from ignition sources.[10] |

| Dichloromethane (DCM) | Suspected carcinogen. Causes skin and eye irritation. Harmful if inhaled. | Use in a well-ventilated fume hood. Avoid breathing vapors. Wear appropriate PPE. |

| 2-Amino-5-chloropyridine | Harmful if swallowed. Causes skin and eye irritation. | Avoid inhalation of dust. Wear gloves and safety glasses. |

Experimental Workflow and Protocol

This protocol details the synthesis of N-(5-chloropyridin-2-yl)propanamide on a 10 mmol scale.

Caption: Experimental workflow for the synthesis of N-(5-chloropyridin-2-yl)propanamide.

Step-by-Step Protocol

-

Reaction Setup:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-chloropyridine (1.29 g, 10.0 mmol, 1.0 equiv.).[11]

-

Under a nitrogen atmosphere, add anhydrous dichloromethane (40 mL) followed by anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 equiv.). Stir the mixture until all solids have dissolved.

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

-

Addition of Propionylating Agent:

-

While maintaining the temperature at 0 °C, add propionyl chloride (0.96 mL, 11.0 mmol, 1.1 equiv.) dropwise to the stirring solution over 10-15 minutes using a syringe.

-

Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of potential side products. The excess base ensures complete neutralization of the HCl byproduct.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 2-4 hours. The progress should be monitored by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up and Isolation:

-

Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

-

Causality Note: The bicarbonate wash neutralizes any remaining acidic components, including excess propionyl chloride (which hydrolyzes to propionic acid) and pyridinium hydrochloride.

-

Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

-

Purification:

-

The crude N-(5-chloropyridin-2-yl)propanamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford a crystalline solid.

-

Dry the purified product under vacuum to remove residual solvents.

-

Expected Results and Characterization

Following this protocol, N-(5-chloropyridin-2-yl)propanamide is expected to be obtained as an off-white to beige crystalline solid.[11] A typical isolated yield after purification would be in the range of 85-95%. The identity and purity of the final compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 185.04).

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch, C=O stretch).

-

Melting Point: To assess purity.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Yield | Incomplete reaction. | Ensure reagents are anhydrous. Allow the reaction to stir for a longer duration. Confirm completion by TLC before work-up. |

| Mechanical loss during work-up. | Ensure complete extraction from the aqueous layer. Be careful during transfers and filtration. | |

| Impure Product | Incomplete quenching or washing. | Ensure thorough washing with sodium bicarbonate to remove acidic impurities. |

| Di-acylation (on ring nitrogen). | This is generally unfavorable but can occur under harsh conditions. Ensure the temperature is controlled during the addition of propionyl chloride. | |

| Reaction does not start | Poor quality or wet reagents. | Use freshly opened or distilled anhydrous solvents and reagents. Ensure glassware is properly dried. |

References

- Google Patents. (1976). Process for preparing 2-amino-5-chloropyridine.

- Google Patents. (2017).

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. National Center for Biotechnology Information. [Link]

-

Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine. [Link]

-

Technical Disclosure Commons. (2021). Process For The Preparation of N-(5-chloropyridin-2-yl)-2.... [Link]

-

ConnectSci. (n.d.). Mechanisms for the Acetylation of Aminopyridines. [Link]

-

New Jersey Department of Health. (n.d.). HAZARD SUMMARY - PROPIONYL CHLORIDE. [Link]

-

Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]

-

S-GEFAHRSTOFFBETRIEBSANWEISUNG. (2022). MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-5-chloropyridine: An In-Depth Exploration_Chemicalbook [chemicalbook.com]

- 4. tdcommons.org [tdcommons.org]

- 5. connectsci.au [connectsci.au]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. carlroth.com [carlroth.com]

- 11. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note & Protocol: Optimizing the Synthesis Yield of N-(5-chloropyridin-2-yl)propanamide

Abstract

N-(5-chloropyridin-2-yl)propanamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Achieving high yield and purity in its synthesis is critical for the economic viability and efficiency of downstream processes. This document provides a comprehensive guide for researchers, chemists, and process development professionals on optimizing the synthesis of this target molecule via the acylation of 2-amino-5-chloropyridine. We delve into the core chemical principles, present a baseline protocol, and explore systematic optimization strategies focusing on reagent selection, reaction conditions, and work-up procedures. Detailed, step-by-step protocols for both baseline and optimized synthesis are provided, along with methods for reaction monitoring and product characterization.

Introduction and Chemical Principles

The synthesis of N-(5-chloropyridin-2-yl)propanamide is typically achieved through the nucleophilic acyl substitution of 2-amino-5-chloropyridine with a suitable propanoylating agent, such as propanoyl chloride or propanoic anhydride. This reaction, a variant of the Schotten-Baumann reaction, is fundamental in organic synthesis for forming robust amide bonds.[1][2]

The core mechanism involves the nucleophilic attack of the exocyclic amino group of 2-amino-5-chloropyridine on the electrophilic carbonyl carbon of the acylating agent.[3] When using propanoyl chloride, the reaction generates a molecule of hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a base is essential to neutralize the generated HCl and drive the reaction to completion.[4]

The choice of base, solvent, and acylating agent, along with control over temperature and stoichiometry, are the primary levers for optimizing the reaction yield and minimizing side-product formation.

Baseline Synthesis Protocol

This protocol serves as a standard starting point for the synthesis, from which optimizations can be systematically evaluated.

Materials:

-

2-Amino-5-chloropyridine (1.0 eq)

-

Propanoyl chloride (1.1 eq)

-

Pyridine (as solvent and base)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-amino-5-chloropyridine (1.0 eq) in pyridine. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: While stirring, slowly add propanoyl chloride (1.1 eq) dropwise to the solution, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Isolation: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain N-(5-chloropyridin-2-yl)propanamide as a solid.[3]

Yield Optimization Strategies

Systematic optimization involves varying one parameter at a time while keeping others constant to identify the optimal conditions. The following sections detail key parameters and their expected impact on reaction yield and purity.

Acylating Agent

-

Propanoyl Chloride: Highly reactive, leading to faster reaction times. However, it produces corrosive HCl, necessitating a robust base.

-

Propanoic Anhydride: Less reactive than the acid chloride, potentially requiring higher temperatures or longer reaction times. It produces propanoic acid as a byproduct, which is less corrosive and easier to handle. The choice may lead to a cleaner reaction profile.

Base Selection

The base plays a crucial role in neutralizing HCl and can also act as a catalyst.[5][6]

-

Pyridine: Often used as both a base and a solvent. It can act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which is then attacked by the amine.[5][6] However, it can be difficult to remove during work-up.

-

Triethylamine (Et₃N): A non-nucleophilic, stronger base than pyridine. It is an effective acid scavenger but does not offer the same catalytic benefit. It is more volatile and easier to remove.

-

Inorganic Bases (e.g., K₂CO₃, NaHCO₃): These are inexpensive and easy to remove but have limited solubility in many organic solvents.[7] Their use often requires a biphasic system or a polar aprotic solvent like acetonitrile.[7][8]

Solvent Effects

The solvent must dissolve the reactants and be inert to the reaction conditions.

-

Aprotic Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile are common choices.[7] DCM is excellent for dissolving the reactants and product, facilitating an easy work-up. Acetonitrile is a good choice when using inorganic bases.

-

Two-Phase Systems: A classic Schotten-Baumann condition uses an organic solvent (like DCM) and water containing an inorganic base.[2][9] This setup allows the base to remain in the aqueous phase while the reaction occurs in the organic phase, simplifying purification.

Temperature and Reaction Time

Acylation reactions are typically exothermic.

-

Initial Addition: Adding the acylating agent at a low temperature (0 °C) is crucial to control the reaction rate, prevent overheating, and minimize the formation of potential byproducts.

-

Reaction Progression: After the initial addition, allowing the reaction to proceed at room temperature is often sufficient for it to go to completion within a few hours. Optimization may involve adjusting this temperature and the overall reaction time based on TLC or HPLC monitoring.[10]

Optimized Synthesis Protocol

This protocol incorporates principles of optimization for achieving higher yield and purity. It utilizes a stronger, non-nucleophilic base and a standard aprotic solvent for simplified work-up.

Materials:

-

2-Amino-5-chloropyridine (1.0 eq, e.g., 10.0 g)

-

Propanoyl chloride (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-amino-5-chloropyridine (1.0 eq) and anhydrous DCM. Stir to dissolve. Add triethylamine (1.2 eq). Cool the mixture to 0 °C.

-

Reagent Addition: Prepare a solution of propanoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 20-30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) or HPLC until completion.[11]

-

Work-up:

-

Cool the reaction mixture back to 0 °C and quench by slowly adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (1x) to remove excess triethylamine, water (1x), saturated NaHCO₃ solution (2x) to remove any remaining acid, and finally brine (1x).

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethyl acetate/hexanes.

Data Presentation and Analysis

To systematically optimize the synthesis, it is crucial to record and compare the results of different reaction conditions.

Table 1: Example Optimization Matrix

| Exp. # | Acylating Agent (eq) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | Propanoyl Chloride (1.1) | Pyridine (solvent) | Pyridine | 0 → RT | 4 | 78 | 96.5 |

| 2 | Propanoyl Chloride (1.05) | Et₃N (1.2) | DCM | 0 → RT | 3 | 92 | 98.8 |

| 3 | Propanoic Anhydride (1.1) | Et₃N (1.2) | DCM | RT → 40 | 6 | 88 | 99.1 |

| 4 | Propanoyl Chloride (1.05) | K₂CO₃ (1.5) | Acetonitrile | RT | 5 | 85 | 98.2 |

Yields and purities are hypothetical examples for illustrative purposes.

Analytical Methods:

-

TLC: A rapid method for monitoring reaction progress. A typical mobile phase is Hexane:Ethyl Acetate (e.g., 3:1 v/v).

-

HPLC: High-Performance Liquid Chromatography is essential for accurately determining the purity of the final product and quantifying yield.[12][13] A C18 column with a gradient of water and acetonitrile (both with 0.1% TFA) is a common starting point for method development.

-